molecular formula C22H27N3O3S B11367204 [4-(2,3-dimethylphenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone

[4-(2,3-dimethylphenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone

Cat. No.: B11367204
M. Wt: 413.5 g/mol
InChI Key: RJLGMVFRZGXCDI-UHFFFAOYSA-N
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Description

5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a common motif in medicinal chemistry, linked to an indole moiety, which is known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, including the formation of the piperazine ring and its subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE involves its interaction with molecular targets such as G-protein coupled receptors (GPCRs). It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various cellular pathways . This modulation can lead to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with GPCRs and other molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone

InChI

InChI=1S/C22H27N3O3S/c1-16-5-4-6-20(17(16)2)23-11-13-24(14-12-23)22(26)19-7-8-21-18(15-19)9-10-25(21)29(3,27)28/h4-8,15H,9-14H2,1-3H3

InChI Key

RJLGMVFRZGXCDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C)C

Origin of Product

United States

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